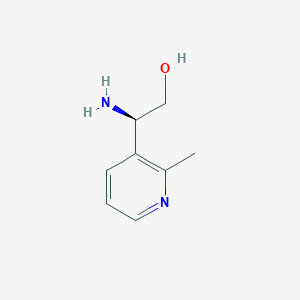
(R)-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 2-position and an aminoethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with an appropriate amine, followed by reduction to yield the desired amino alcohol. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of (2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The pyridine ring can also participate in π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-3-yl)ethanol: Similar structure but lacks the amino group.
2-(2-Methylpyridin-3-yl)ethanamine: Similar structure but lacks the hydroxyl group.
3-Pyridineethanol: Lacks the methyl group at the 2-position.
Uniqueness
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(8(9)5-11)3-2-4-10-6/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChI Key |
GYDFARJXUAOHHH-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@H](CO)N |
Canonical SMILES |
CC1=C(C=CC=N1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















